3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a triazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The triazole ring is then synthesized and attached to the indole core. Finally, the tetrahydrofuran moiety is incorporated to complete the molecule. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar indole structure but different functional groups.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another compound with an indole core, used in various chemical research applications.
Uniqueness
What sets 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide apart is its combination of an indole core, a triazole ring, and a tetrahydrofuran moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C20H25N5O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C20H25N5O3/c1-27-12-10-25-13-14(15-5-2-3-6-16(15)25)8-9-18(26)21-20-22-19(23-24-20)17-7-4-11-28-17/h2-3,5-6,13,17H,4,7-12H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
ASHKVXGTGMTTTQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NNC(=N3)C4CCCO4 |
Origin of Product |
United States |
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